N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide
CAS No.: 782469-25-4
Cat. No.: VC18779263
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 782469-25-4 |
|---|---|
| Molecular Formula | C18H15N3O3 |
| Molecular Weight | 321.3 g/mol |
| IUPAC Name | N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide |
| Standard InChI | InChI=1S/C18H15N3O3/c1-24-14-9-6-13(7-10-14)17(22)20-21-18(23)16-11-8-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,20,22)(H,21,23) |
| Standard InChI Key | DPEVPOFLXITBAE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NNC(=O)C2=NC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Features
N'-(4-Methoxybenzoyl)quinoline-2-carbohydrazide (systematic IUPAC name: N'-[(4-methoxyphenyl)carbonyl]quinoline-2-carbohydrazide) is a quinoline derivative functionalized with a carbohydrazide group at position 2 and a 4-methoxybenzoyl substituent on the hydrazide nitrogen. The molecule comprises:
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A quinoline core, a bicyclic aromatic system known for its electron-deficient properties and bioisosteric compatibility with nucleic acids .
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A carbohydrazide linker (-CONH-NH-), which enhances hydrogen-bonding capacity and metal-chelating potential .
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A 4-methoxybenzoyl group, introducing electron-donating methoxy substituents that modulate solubility and pharmacokinetic properties .
The methoxy group at the para position of the benzoyl moiety contributes to steric and electronic effects, potentially influencing binding interactions in biological systems .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide follows a modular approach, as demonstrated in analogous quinoline carbohydrazide syntheses :
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Formation of Quinoline-2-Carboxylic Acid:
The Pfitzinger reaction between isatin and 4-bromoacetophenone under basic conditions yields 2-(4-bromophenyl)quinoline-4-carboxylic acid . For the target compound, substitution at position 2 requires alternative starting materials, such as 2-quinolinecarboxylic acid derivatives. -
Esterification and Hydrazide Formation:
The carboxylic acid is converted to its ethyl ester via refluxing with ethanol and sulfuric acid . Subsequent treatment with hydrazine hydrate produces the carbohydrazide intermediate (quinoline-2-carbohydrazide) . -
Acylation with 4-Methoxybenzoyl Chloride:
The key step involves reacting quinoline-2-carbohydrazide with 4-methoxybenzoyl chloride in dioxane or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) . This nucleophilic acyl substitution introduces the 4-methoxybenzoyl group, yielding the final product.
Representative Reaction Scheme:
Optimization and Yield Considerations
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Solvent Selection: Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates .
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Temperature: Reactions typically proceed at room temperature or under mild reflux (60–80°C) .
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Purification: Crystallization from ethanol or ethyl acetate yields pure product, with reported yields of 70–85% for analogous compounds .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for N'-(4-methoxybenzoyl)quinoline-2-carbohydrazide (based on analogous structures ):
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NH Stretching: 3280–3300 cm⁻¹ (hydrazide NH).
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C=O Stretching: 1647–1660 cm⁻¹ (amide I band).
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C=N Stretching: 1580–1620 cm⁻¹ (quinoline ring).
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OCH₃ Symmetric Stretching: 2830–2950 cm⁻¹.
¹H NMR (400 MHz, DMSO-d₆)
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.72 | Singlet | 3H | OCH₃ |
| 7.12–7.15 | Doublet | 2H | Benzoyl H-3, H-5 |
| 7.65–7.78 | Multiplet | 4H | Quinoline H-6, H-7, H-8 |
| 8.05–8.22 | Multiplet | 3H | Quinoline H-5, Benzoyl H-2, H-6 |
| 8.95 | Singlet | 1H | Hydrazide NH |
| 10.59 | Singlet | 1H | Amide NH |
Data inferred from structurally related compounds .
¹³C NMR (100 MHz, DMSO-d₆)
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Quinoline Core: 122–150 ppm (aromatic carbons).
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Carbohydrazide C=O: 163–165 ppm.
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Benzoyl C=O: 167–169 ppm.
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OCH₃: 55–56 ppm.
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